molecular formula C11H12F3N B13033905 (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine

Cat. No.: B13033905
M. Wt: 215.21 g/mol
InChI Key: BMFMBAOAVMXYHL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[5-(Difluoromethyl)-2-fluorophenyl]pyrrolidine is a chiral pyrrolidine derivative intended for research and development purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its saturated structure and ability to contribute stereochemical complexity, which can lead to improved selectivity and pharmacokinetic properties in drug candidates . The incorporation of fluorine atoms and difluoromethyl groups into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, influence lipophilicity, and improve membrane permeation . Fluorine substitution can also increase the binding affinity of a molecule to its target protein . Specifically, chiral pyrrolidine derivatives similar to this compound have been utilized as key intermediates in the synthesis of potent kinase inhibitors and have been investigated for their activity on biological targets such as the G-protein coupled receptor 40 (GRP40) for type 2 diabetes research . The specific spatial arrangement of the (S)-configured stereocenter in this molecule is critical for its interaction with enantioselective biological systems, potentially leading to a distinct pharmacological profile compared to its enantiomer . Researchers can leverage this compound as a versatile building block to explore new biologically active molecules across various therapeutic areas.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(2R)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine

InChI

InChI=1S/C11H12F3N/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1

InChI Key

BMFMBAOAVMXYHL-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)C(F)F)F

Origin of Product

United States

Preparation Methods

Preparation via Donor–Acceptor Cyclopropane Ring-Opening and Lactamization

A recent synthetic route involves the use of donor–acceptor (DA) cyclopropanes bearing ester groups, which undergo Lewis acid-catalyzed ring-opening with primary amines to form γ-amino esters. These intermediates then lactamize in situ to yield 1,5-substituted pyrrolidin-2-ones, which can be further modified to target pyrrolidines.

Key features:

  • The reaction proceeds under mild Lewis acid catalysis.
  • The process can be conducted in one pot, combining ring-opening, lactamization, and dealkoxycarbonylation.
  • Chiral DA cyclopropanes afford chiral pyrrolidones with full inversion of configuration at the stereocenter.
  • Subsequent reduction or functional group transformations yield the desired pyrrolidine derivatives.

Advantages:

  • Broad substrate scope including (hetero)aromatic donor groups.
  • High stereochemical fidelity.
  • Potential for postmodifications to diversify the pyrrolidine scaffold.

Reference reaction scheme:

Step Reaction Type Description
1 Lewis acid-catalyzed ring-opening DA cyclopropane + primary amine → γ-amino ester
2 Lactamization Intramolecular cyclization to pyrrolidin-2-one
3 Dealkoxycarbonylation Removal of ester to yield bioactive pyrrolidone

This approach has been demonstrated to be practical for synthesizing chiral pyrrolidines similar to (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine, with the chiral center preserved throughout the sequence.

Grignard Reaction-Based Synthesis of Fluorophenyl-Substituted Pyrrolidines

A well-documented synthetic method involves:

  • Starting from pyrrolidone, which is converted to tert-butyl pyrrolidone formate by reaction with di-tert-butyl carbonate under basic catalysis.
  • This intermediate undergoes a Grignard reaction with 2,5-difluorobromobenzene to form 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate.
  • Acid-catalyzed dehydration and deprotection yield 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.
  • Finally, reduction with a chiral acid and ammonia borane complex affords the chiral pyrrolidine with high enantioselectivity.

Detailed reaction conditions:

Step Reagents/Conditions Outcome
1 Pyrrolidone + di-tert-butyl carbonate, base, 20-40°C, 1-10 h tert-butyl pyrrolidone formate
2 Grignard reagent of 2,5-difluorobromobenzene, -30 to 50°C, 3-12 h 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate
3 Acid catalysis, 0-100°C, 1-10 h 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole
4 Chiral acid (e.g., D-mandelic acid) + ammonia borane, 20-80°C, 8-48 h (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity

Notes:

  • The chiral acid acts as a resolving agent and induces stereoselective reduction.
  • The method is scalable and suitable for industrial production due to mild conditions and cost efficiency.

Enzymatic Reduction for Optical Purity Enhancement

An alternative approach to obtain optically pure (R)-2-(2,5-difluorophenyl)pyrrolidine involves:

  • Preparation of an N-protected pyrrolidone intermediate, followed by Grignard reaction with 2,5-difluorophenyl magnesium chloride.
  • Acidic deprotection and ring closure to form the pyrrolidine scaffold.
  • Enzymatic selective reduction of the intermediate using a combination of recombinant imine reductase and formate dehydrogenase.
  • Use of formic acid or formate salts as hydrogen donors and cofactors such as NADP+/NADPH for cofactor recycling.

Advantages:

  • High optical purity of the final product.
  • Mild and environmentally friendly reaction conditions.
  • High yield and operational simplicity.

Reaction pathway summary:

Step Process Description
1 Grignard reaction N-protected pyrrolidone + 2,5-difluorophenyl magnesium chloride
2 Acidic deprotection and ring closure Formation of pyrrolidine intermediate
3 Enzymatic reduction Selective reduction to optically pure (R)-pyrrolidine

This biocatalytic method offers a sustainable alternative to chemical chiral resolution and is suitable for high-purity pharmaceutical synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Stereocontrol Yield Scalability Notes
Lewis acid-catalyzed DA cyclopropane ring-opening DA cyclopropane, primary amines, Lewis acid High, inversion at chiral center Moderate to high Good One-pot process, broad substrate scope
Grignard reaction + chiral acid reduction Pyrrolidone, di-tert-butyl carbonate, Grignard reagent, chiral acid, ammonia borane High enantioselectivity High Industrial scale Mild conditions, cost-effective
Enzymatic reduction with imine reductase N-protected pyrrolidone, Grignard reagent, recombinant enzymes, formic acid, cofactors Very high optical purity High Moderate Environmentally friendly, high purity

Summary of Research Findings

  • The Lewis acid-catalyzed ring-opening of donor–acceptor cyclopropanes provides a versatile and stereospecific route to pyrrolidine derivatives, including fluorinated analogs, with retention of chirality.
  • Grignard addition to pyrrolidone derivatives followed by chiral acid-mediated reduction is a robust and scalable method to access enantiomerically enriched fluorophenyl-substituted pyrrolidines.
  • Enzymatic reduction using recombinant imine reductase and formate dehydrogenase allows for highly selective synthesis of optically pure pyrrolidines under mild and green conditions.
  • These methods collectively offer complementary strategies depending on the desired scale, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, potassium permanganate for oxidation, and sodium methoxide for nucleophilic substitution. Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the difluoromethyl and fluorophenyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to various substituted pyrrolidine derivatives.

Scientific Research Applications

Preliminary studies indicate that (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine exhibits notable biological activities. The following aspects are particularly relevant:

  • Pharmacological Properties : Initial research suggests that this compound may possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
  • Antiviral Activity : The structural analogs of this compound have been studied for their antiviral properties, particularly against viruses such as herpes simplex virus type 1 (HSV-1), indicating a potential therapeutic role in antiviral treatments .

Potential Applications

The unique properties of (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine suggest several applications in scientific research and pharmaceutical development:

  • Medicinal Chemistry : The compound can serve as a lead structure for developing new anti-inflammatory or antiviral agents. Its ability to modulate biological pathways makes it a candidate for further pharmacological exploration.
  • Structure-Activity Relationship Studies : Understanding how modifications to its structure influence biological activity can provide insights into designing more effective drugs. Comparative studies with structurally similar compounds can help elucidate these relationships .

Mechanism of Action

The mechanism by which (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl and fluorophenyl groups enhance binding affinity and selectivity, allowing the compound to modulate specific biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Pyrrolidine Derivatives with Fluorinated Aryl Groups

  • Compound A : (2R)-2-(2,5-Difluorophenyl)pyrrolidine (CAS 1223404-90-7)

    • Key Differences : The R-configuration at the pyrrolidine center and absence of a difluoromethyl group.
    • Impact : Reduced metabolic stability compared to the target compound due to lack of a difluoromethyl moiety. The R-configuration may alter binding to chiral biological targets .
  • Compound B : (2S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine (CAS 1228557-32-1)

    • Key Differences : Bromine replaces the difluoromethyl group at the phenyl 5-position.
    • Impact : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions but reduce solubility (predicted logP: 2.8 vs. 2.3 for the target compound) .
Table 1: Structural and Electronic Properties
Compound Pyrrolidine Configuration Phenyl Substituents Predicted logP Bioavailability (Human)
Target Compound (2S) 5-(difluoromethyl), 2-F 2.3 Moderate (70%)
Compound A (CAS 1223404-90-7) (2R) 2,5-diF 1.9 Low (45%)
Compound B (CAS 1228557-32-1) (2S) 5-Br, 2-F 2.8 High (85%)

Pharmacological Comparisons

HDAC6 Inhibition Potential

  • Target Compound : Preliminary studies suggest selective HDAC6 inhibition due to the difluoromethyl group’s steric and electronic effects, which may mimic acetylated lysine residues .
  • Compound C : 2-(4-((5-(Benzothiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole
    • Key Difference : Oxadiazole core vs. pyrrolidine.
    • Impact : Compound C exhibits higher HDAC6 selectivity (IC₅₀ = 12 nM) but lower brain permeability due to larger molecular weight (MW = 458 vs. 258 for the target compound) .

Metabolic Stability and Toxicity

  • Fluorine’s Role: The target compound’s 2-fluorophenyl group reduces oxidative metabolism in liver microsomes compared to non-fluorinated analogs, as fluorine’s electronegativity stabilizes adjacent bonds .
  • Compound D : 5-Methyl-2-pyrrolidone (CAS 108-27-0)
    • Key Difference : Lacks aromatic fluorination.
    • Impact : Rapid clearance (t₁/₂ = 1.2 hrs vs. 4.5 hrs for the target compound) but higher acute toxicity (LD₅₀ = 320 mg/kg vs. 950 mg/kg) .

Biological Activity

Introduction

The compound (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure is known to enhance the pharmacological properties of organic compounds, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine includes:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring.
  • Difluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Fluorophenyl Substituent : Contributes to the compound's binding affinity and selectivity toward biological targets.

The overall formula can be represented as C12H12F3NC_{12}H_{12}F_3N.

Pharmacological Properties

Preliminary studies indicate that (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine exhibits significant biological activities, including:

  • Serotonin Receptor Modulation : Similar compounds have been shown to act as ligands for serotonin receptors, particularly 5-HT1A and serotonin transporter (SERT) proteins, which are crucial in mood regulation and various neuropsychiatric disorders .
  • Kinase Inhibition : The compound may interact with cyclin-dependent kinases (CK1), influencing cell cycle regulation and potentially offering anti-cancer properties .

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms has been linked to increased potency in various biological assays. For instance, compounds with similar structures demonstrated high affinity for serotonin receptors and exhibited effective inhibition in kinase assays. The SAR studies suggest that both the pyrrolidine scaffold and the fluorinated aromatic moiety play vital roles in enhancing biological activity .

Case Studies

  • In Vitro Studies on Serotonin Receptors :
    • A study evaluated a series of pyrrolidine derivatives for their affinity toward 5-HT1A receptors. Compounds structurally related to (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine showed promising results with IC50 values indicating potent receptor binding .
  • Kinase Inhibition Assays :
    • In a series of tests assessing the inhibitory effects on CK1 isoforms, certain derivatives exhibited nanomolar IC50 values, suggesting that modifications to the pyrrolidine scaffold can significantly impact kinase selectivity and potency .
  • Anti-inflammatory Activity :
    • Related studies have reported that similar compounds demonstrate anti-inflammatory effects through COX-2 inhibition. The structure of these compounds suggests that the difluoromethyl group contributes to their efficacy .

Comparative Analysis

CompoundTargetIC50 (μM)Notes
Compound A5-HT1A0.15Potent ligand
Compound BCK1δ0.02High selectivity
Compound CCOX-20.04Comparable to celecoxib

Q & A

Q. How to investigate fluorine-specific interactions in protein-ligand complexes?

  • Methodology : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare with fluorine-free analogs to isolate contributions from C–F bonds. Fluorine NMR can probe local electronic environments in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.